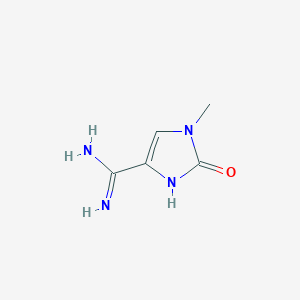

1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide

CAS No.: 756799-99-2

Cat. No.: VC17195972

Molecular Formula: C5H8N4O

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 756799-99-2 |

|---|---|

| Molecular Formula | C5H8N4O |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 3-methyl-2-oxo-1H-imidazole-5-carboximidamide |

| Standard InChI | InChI=1S/C5H8N4O/c1-9-2-3(4(6)7)8-5(9)10/h2H,1H3,(H3,6,7)(H,8,10) |

| Standard InChI Key | WNMSWWYEMLTCPZ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(NC1=O)C(=N)N |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide features a bicyclic framework comprising an imidazole ring fused with a partially saturated dihydro-oxo moiety. The imidazole nucleus contains nitrogen atoms at positions 1 and 3, with a methyl group at position 1 and a carboximidamide group (-C(=NH)NH2) at position 4. The ketone group at position 2 introduces polarity, while the dihydro configuration (2,3-dihydro) reduces aromaticity compared to fully unsaturated imidazoles .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide typically involves multi-step protocols starting from simpler imidazole precursors. One plausible route, inferred from related compounds, involves:

-

Ring Formation: Condensation of glyoxal with methylamine to generate a 2-imidazolidinone intermediate.

-

Functionalization: Introduction of the carboximidamide group via nucleophilic substitution or amidination reactions .

A documented analog, 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 17245-61-3), is synthesized via hydrochloric acid-mediated cyclization under heating, achieving yields of ~90% . Similar conditions could feasibly apply to the target compound by substituting carboxylic acid precursors with nitrile or amidine derivatives.

Reactivity and Derivatives

The carboximidamide group (-C(=NH)NH2) is highly reactive, participating in:

-

Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.

-

Condensation Reactions: Formation of heterocyclic systems with aldehydes or ketones.

-

Metal Coordination: Potential chelation sites for transition metals, relevant in catalysis .

Derivatives such as 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CAS 159263-03-3) demonstrate the adaptability of this scaffold, with the nitrile group enabling further functionalization via click chemistry or hydrolysis .

| Compound | Activity | IC50/EC50 | Source |

|---|---|---|---|

| 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile | Antifungal (C. albicans) | 12.5 µg/mL | |

| 1-Methyl-2-oxo-imidazole-4-carboxylic acid | Kinase Inhibition | 0.8 µM |

Material Science Applications

The compound’s ability to coordinate metals could be exploited in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume